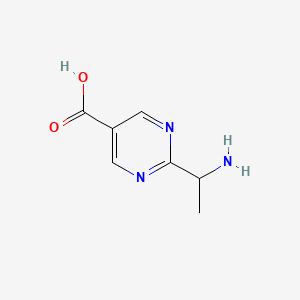![molecular formula C18H24ClF3N2O B13576288 1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride](/img/structure/B13576288.png)
1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride is a synthetic compound with a molecular formula of C18H24ClF3N2O and a molecular weight of 376.8 This compound is known for its unique structural features, which include a cyclopropane ring, a trifluoromethyl group, and a piperidine ring
Métodos De Preparación
The synthesis of 1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the trifluoromethyl group, and the construction of the piperidine ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through various cyclopropanation reactions, such as the Simmons-Smith reaction or the use of diazo compounds.
Piperidine Ring Construction: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is utilized in biochemical studies to investigate the interactions between small molecules and biological targets.
Industry: It is employed in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mecanismo De Acción
The mechanism of action of 1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride can be compared with other similar compounds, such as:
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine: This compound shares the cyclopropane and piperidine rings but lacks the trifluoromethyl group.
1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine: This compound has a similar piperidine ring but features a methoxyethyl group instead of the phenylethyl and trifluoromethyl groups.
N-Methyl [1-(1-piperidinyl)cyclohexyl]methanamine: This compound contains a piperidine ring and a cyclohexyl group, differing in the specific substituents and overall structure.
Propiedades
Fórmula molecular |
C18H24ClF3N2O |
|---|---|
Peso molecular |
376.8 g/mol |
Nombre IUPAC |
[3-amino-4-(trifluoromethyl)piperidin-1-yl]-[1-(2-phenylethyl)cyclopropyl]methanone;hydrochloride |
InChI |
InChI=1S/C18H23F3N2O.ClH/c19-18(20,21)14-7-11-23(12-15(14)22)16(24)17(9-10-17)8-6-13-4-2-1-3-5-13;/h1-5,14-15H,6-12,22H2;1H |
Clave InChI |
MPDGLBSRTGBOIC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(C1C(F)(F)F)N)C(=O)C2(CC2)CCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


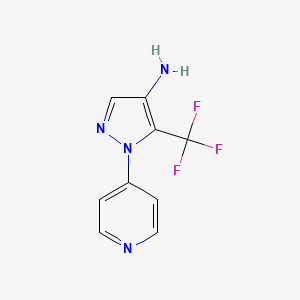
![rac-tert-butylN-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamatehydrochloride](/img/structure/B13576216.png)


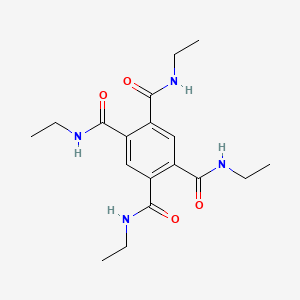


![8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
![5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)
![N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13576263.png)
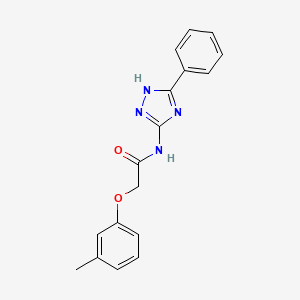
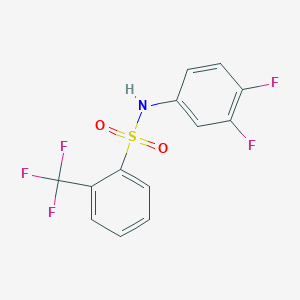
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13576285.png)
